molecular formula C23H19BrN2O3S B2851719 (3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893311-73-4

(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2851719
CAS No.: 893311-73-4
M. Wt: 483.38
InChI Key: HOTGGXUMVXLANS-HYARGMPZSA-N
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Description

(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19BrN2O3S and its molecular weight is 483.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research focuses on the synthesis and characterization of similar benzothiazine and related derivatives, highlighting their structural and reaction properties. For instance, studies have explored the synthesis of benzothiadiazine derivatives through reactions involving aminobenzyl amine and sulfamide, leading to compounds with potential applications in pharmaceuticals and materials science due to their unique chemical structures and properties (Knollmüller, 1971). Similarly, the creation of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base demonstrates the importance of these compounds in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and photodegradation properties (Pişkin, Canpolat, & Öztürk, 2020).

Photophysical Properties

Studies have investigated the intervalence charge-transfer (IVCT) bands of similar compounds, shedding light on their photophysical properties. Such research is crucial for developing materials with specific optical and electronic applications, including organic electronics and photonics (Barlow et al., 2005).

Heterocyclic Chemistry

The synthesis of heterocyclic compounds from similar chemical structures has been explored, with potential applications in developing new pharmaceuticals and agrochemicals. For example, the synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones showcases the versatility of these compounds in creating biologically active molecules (Mor & Sindhu, 2019).

Radical-Scavenging Activity

Research on highly brominated mono- and bis-phenols from marine red algae, which share structural similarities with the specified compound, has shown significant radical-scavenging activity. This suggests potential applications in antioxidant formulations and protective agents against oxidative stress (Duan, Li, & Wang, 2007).

Catalysis and Reaction Mechanisms

Studies on the mechanism of nickel-catalyzed electrocarboxylation of aromatic halides provide insights into the activation of carbon dioxide and the potential for synthesizing carboxylic acids from aryl halides. This research has implications for developing more efficient and sustainable synthetic routes in organic chemistry (Amatore & Jutand, 1991).

Properties

IUPAC Name

(3E)-3-[(4-bromoanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3S/c1-16-6-8-17(9-7-16)15-26-21-5-3-2-4-20(21)23(27)22(30(26,28)29)14-25-19-12-10-18(24)11-13-19/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTGGXUMVXLANS-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Br)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Br)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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